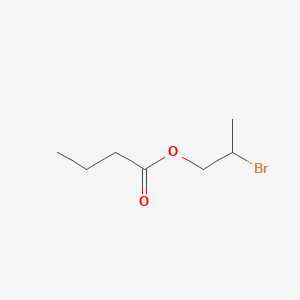

2-Bromopropyl butanoate

Description

Contextual Significance within Organic Synthesis and Ester Chemistry

2-Bromopropyl butanoate is a halogenated ester, a class of organic compounds that feature prominently in the landscape of organic synthesis. Esters, characterized by a carbonyl group adjacent to an ether linkage, are integral to both biological systems and industrial applications, valued for their roles as solvents, plasticizers, and fragrances. The introduction of a bromine atom onto the propyl chain of the ester imparts unique reactivity to the molecule.

The carbon-bromine bond in this compound is a key functional group. Bromine, being more electronegative than carbon, polarizes the C-Br bond, making the carbon atom electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org This reactivity makes alkyl bromides, such as this compound, effective alkylating agents. The reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds, often representing a favorable balance between reaction vigor and cost for many synthetic applications. wikipedia.org

In the broader context of ester chemistry, the presence of the bromo group allows for a variety of chemical transformations. These include nucleophilic substitution reactions, where the bromine is replaced by another functional group, and elimination reactions to form alkenes. These reactions make this compound a potentially useful intermediate in the synthesis of more complex molecules.

Historical Overview of Brominated Organic Compounds in Research

The history of brominated organic compounds is rich and dates back to the 19th century. Bromine itself was discovered in 1826 by Antoine-Jérôme Balard, its name derived from the Greek word "bromos," meaning "stench," a nod to its strong odor. shef.ac.uk Even before its formal identification as an element, compounds containing bromine were of significant interest. A notable early example is Tyrian purple, a dye derived from mussels, which was later found to be an organobromine compound. shef.ac.uk

In the late 19th and early 20th centuries, potassium and sodium bromide were used as sedatives and anticonvulsants. wikipedia.org The early 20th century also saw the use of brominated organic compounds in warfare, with xylyl bromide being employed as a poison gas during World War I. wikipedia.org

A significant development in the application of organobromine compounds came with the growth of the automobile industry. To prevent engine knocking, tetraethyl lead was added to gasoline. However, this led to the deposition of lead oxide in the engine. The solution was to include an organobromine or organochlorine compound in the fuel, which would convert the lead to volatile lead bromide or chloride that could be expelled with the exhaust gases. liverpooluniversitypress.co.uk

In the mid-20th century, the flame-retardant properties of bromine-containing compounds were discovered, leading to the development of polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs). wikipedia.orgliverpooluniversitypress.co.uk These compounds have been widely used in plastics, textiles, and electronic equipment to reduce fire risk. eeer.org However, in recent decades, the environmental and health impacts of some organobromine compounds have come under scrutiny, leading to restrictions on the use of substances like methyl bromide as a pesticide and certain BFRs. wikipedia.orgacs.org

Despite these concerns, organobromine compounds remain important in various fields. Hundreds of such compounds are produced naturally by marine organisms, plants, and fungi, some of which possess important biological activities. wikipedia.orgnih.gov They also continue to be valuable intermediates and reagents in organic synthesis. sci-hub.se

Current Research Landscape and Emerging Directions for this compound

The current research landscape for brominated esters like this compound is multifaceted. While specific research focusing solely on this compound is not extensively documented in publicly available literature, the broader field of halogenated esters continues to be an active area of investigation.

One major area of research is the use of brominated compounds as building blocks in the synthesis of novel organic molecules. The reactivity of the C-Br bond allows for the introduction of various functionalities, making these compounds versatile starting materials for creating complex structures, including pharmaceuticals and agrochemicals. For instance, brominated intermediates are commonly used in the synthesis of new drug candidates.

Another significant research direction is the study of the environmental fate and toxicological profiles of brominated compounds, particularly flame retardants. eeer.orgresearchgate.netnih.gov While this is a "content exclusion" for this article, it is a dominant theme in the broader scientific literature on organobromine compounds.

Emerging trends point towards the development of more sustainable and environmentally benign methods for bromination and for the use of brominated compounds in synthesis. This includes the use of greener solvents, catalysts, and reaction conditions.

For a compound like this compound, future research could explore its potential as a precursor for the synthesis of new polymers, liquid crystals, or biologically active molecules. Its specific stereochemistry, if controlled, could also be exploited in asymmetric synthesis. The development of novel applications for such relatively simple brominated esters depends on the ingenuity of synthetic chemists and the evolving needs of various industries.

Chemical Profile of this compound

Nomenclature and Structural Elucidation

This compound is the systematic IUPAC name for this compound. It is also known by the synonym 2-bromopropyl propionate (B1217596). chembeez.com The molecular formula is C7H13BrO2. chemeo.com

Structurally, the molecule consists of a butanoate (or butyrate) group attached to a 2-bromopropyl group. The butanoate portion is a four-carbon ester, while the 2-bromopropyl group is a three-carbon chain with a bromine atom attached to the second carbon.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 209.08 g/mol bldpharm.com |

| CAS Number | 24099-17-0 bldpharm.com |

| Molecular Formula | C7H13BrO2 bldpharm.com |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. organicchemistrydata.org For this compound, both ¹H NMR and ¹³C NMR would provide valuable information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons in the butanoate and the 2-bromopropyl parts of the molecule. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show a peak for each unique carbon atom in the molecule. The chemical shifts of these peaks would indicate the type of carbon (e.g., carbonyl, alkyl) and its chemical environment. organicchemistrydata.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. physicsandmathstutor.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M and M+2) of similar intensity.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be achieved through standard organic chemistry reactions. One common method is the esterification of butanoic acid with 2-bromopropanol. This reaction is typically carried out in the presence of an acid catalyst.

Another approach involves the reaction of a butanoyl halide (e.g., butanoyl chloride) with 2-bromopropanol. This method is often faster and may not require a catalyst.

Alternatively, the bromination of propyl butanoate could be considered, although this might lead to a mixture of products and lack regioselectivity. A more controlled synthesis would involve the reaction of butanoic acid with an appropriate brominating agent and propanol, but this would likely be a multi-step process.

Chemical Reactivity and Transformation

The reactivity of this compound is primarily dictated by the presence of the bromo group and the ester functionality.

Nucleophilic Substitution: The electrophilic carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles. This can lead to the substitution of the bromine atom with other functional groups, such as hydroxyl, amino, or cyano groups. This makes this compound a useful building block for synthesizing a variety of other compounds.

Elimination Reactions: In the presence of a strong base, this compound can undergo an elimination reaction (dehydrobromination) to form an alkene. The regioselectivity of this reaction would depend on the specific base and reaction conditions used.

Hydrolysis: Like other esters, this compound can be hydrolyzed back to butanoic acid and 2-bromopropanol. This reaction can be catalyzed by either acid or base.

The interplay of these reactive sites allows for a range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Applications in Scientific Research

Role as a Reagent and Intermediate in Organic Synthesis

The primary application of this compound in a research context is as a reagent and intermediate in organic synthesis. Its bifunctional nature, containing both an ester and a bromo group, allows it to participate in a variety of chemical reactions.

As an alkylating agent, it can be used to introduce the 2-butoxycarbonylpropyl group into other molecules. This could be useful in the synthesis of more complex esters, ethers, and other functionalized compounds.

The ability to transform the bromo group into other functionalities through substitution or elimination reactions makes this compound a valuable starting material for the synthesis of a diverse range of target molecules. For example, it could be a precursor in the synthesis of novel pharmaceutical compounds, agrochemicals, or materials with specific properties.

Use in Mechanistic Studies

While no specific mechanistic studies involving this compound were found in the searched literature, compounds of this type can be used to study the mechanisms of various organic reactions. For example, it could be used as a substrate to investigate the kinetics and stereochemistry of nucleophilic substitution reactions (SN1 vs. SN2) or elimination reactions (E1 vs. E2). The presence of the ester group could influence the reaction pathway and provide insights into the electronic and steric effects of neighboring groups on the reaction center.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromopropyl butanoate |

InChI |

InChI=1S/C7H13BrO2/c1-3-4-7(9)10-5-6(2)8/h6H,3-5H2,1-2H3 |

InChI Key |

XDZLFGXRBBFQGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(C)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Bromopropyl Butanoate

Nucleophilic Substitution Mechanisms at the Bromine Center

Nucleophilic substitution is a fundamental reaction type for alkyl halides like 2-bromopropyl butanoate. The reaction involves the replacement of the bromine atom, the leaving group, by a nucleophile. The specific mechanism of this substitution, primarily SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is highly dependent on the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the temperature. savemyexams.commedlifemastery.com

This compound is a secondary alkyl halide. Secondary halogenoalkanes are at a crossroads, capable of undergoing both S_N1 and S_N2 reactions. savemyexams.com The preferred pathway is influenced by the specific reaction conditions. savemyexams.com

S_N2 Mechanism:

This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group (backside attack). chemicalnote.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state. chemicalnote.com The rate of an S_N2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, making it a second-order reaction. chemicalnote.comlibretexts.org Strong nucleophiles and polar aprotic solvents favor the S_N2 pathway. chemistry.coach For this compound, a strong nucleophile would attack the secondary carbon, leading to an inversion of stereochemistry at that center.

S_N1 Mechanism:

In contrast, the S_N1 mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the slow departure of the leaving group (bromide ion) to form a secondary carbocation intermediate. chemicalnote.commasterorganicchemistry.com This carbocation is then rapidly attacked by the nucleophile from either side, leading to a mixture of stereoisomers (racemization if the starting material is chiral). youtube.com The rate of an S_N1 reaction depends only on the concentration of the alkyl halide, exhibiting first-order kinetics. chemistry.coachmasterorganicchemistry.com Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S_N1 mechanism. chemistry.coachkhanacademy.org

The stability of the carbocation intermediate is a key factor in S_N1 reactions. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. savemyexams.com Because this compound forms a secondary carbocation, the S_N1 pathway is more plausible than for a primary alkyl halide but less so than for a tertiary one.

Factors Influencing the Mechanism for this compound:

| Factor | Favors S_N1 | Favors S_N2 |

| Nucleophile | Weak (e.g., H₂O, ROH) chemistry.coach | Strong (e.g., OH⁻, RO⁻) chemistry.coach |

| Solvent | Polar Protic (e.g., water, alcohols) khanacademy.org | Polar Aprotic (e.g., acetone, DMF) medlifemastery.com |

| Substrate | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) savemyexams.com | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) savemyexams.com |

This table provides a general overview of the factors that influence the competition between S_N1 and S_N2 reactions.

Radical Reaction Pathways in Transformations of Brominated Esters

Beyond ionic pathways, brominated esters can also undergo transformations via radical mechanisms, often initiated by light or a radical initiator. libretexts.orgucr.edu These reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps.

One common radical reaction is allylic or benzylic bromination. libretexts.org While this compound itself does not have an allylic or benzylic position, understanding these reactions provides insight into the radical chemistry of brominated compounds. For instance, the Wohl-Ziegler bromination uses N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the allylic position of an alkene. thermofisher.com

In the context of brominated esters, radical reactions can be used for carbon-carbon bond formation. libretexts.org A carbon-halogen bond can react with a propagating radical, like a tributyltin radical, to generate a carbon radical. This carbon radical can then add to an alkene or alkyne, forming a new C-C bond. libretexts.org

Photochemical transformations of brominated compounds are also a key area of study. nih.govrsc.org Under simulated sunlight, novel brominated flame retardants, which can include ester functionalities, have been shown to undergo photochemical transformation. nih.gov The primary pathways observed are debromination and ether bond cleavage. nih.gov For a compound like this compound, photolysis could potentially lead to the homolytic cleavage of the C-Br bond, generating a secondary alkyl radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions.

The Hunsdiecker reaction is another example of a radical process involving brominated compounds, where the silver salt of a carboxylic acid reacts with bromine to form an alkyl or aryl bromide. nptel.ac.in The mechanism involves the formation and subsequent homolytic cleavage of an acyl hypobromite (B1234621) intermediate. nptel.ac.in

Electrochemical Reaction Mechanisms and Oxidative Processes

The electrochemical behavior of alkyl halides, including brominated esters, has been investigated through techniques like cyclic voltammetry. csircentral.netthieme.deosti.gov The reduction of the carbon-halogen bond is typically a single two-electron, irreversible process. csircentral.net For secondary alkyl halides, the intermediates formed during bulk electrolysis can undergo both radical and carbanion reactions. osti.gov

Studies on the electrochemical reduction of various organic halides have shown that the reduction potentials are dependent on the specific halide, the solvent, and the electrode material. csircentral.net Indirect reduction can also be achieved at lower potentials using electrogenerated species like the superoxide (B77818) ion. csircentral.net

Oxidative processes involving brominated esters can also occur. For example, oxidative bromination is a method to generate electrophilic bromine from a bromide source using an oxidant, often with a catalyst. researchgate.net This avoids the use of hazardous molecular bromine. researchgate.net While this is more about the formation of brominated compounds, understanding the reverse, debromination, under oxidative conditions is also relevant. For instance, dimethyl sulfoxide (B87167) (DMSO) in the presence of HBr can act as an oxidant in bromination reactions. researchgate.net

The electrochemical bromination of esters like methyl levulinate has been shown to be regioselective, with the solvent playing a crucial role in determining the position of bromination. wur.nlrsc.org This suggests that electrochemical methods could potentially be used to selectively transform brominated esters.

Stereochemical Control and Regioselectivity in Reactions of Brominated Esters

Controlling the stereochemistry and regioselectivity of reactions involving brominated esters is a significant challenge and a key area of research in synthetic chemistry.

Stereochemical Control:

In nucleophilic substitution reactions of chiral this compound, the stereochemical outcome is directly linked to the mechanism. As mentioned, an S_N2 reaction proceeds with inversion of configuration at the chiral center, while an S_N1 reaction leads to racemization. youtube.com

Asymmetric synthesis aims to control the stereochemistry of a reaction to produce a single enantiomer or diastereomer. For brominated esters, this can be achieved through various strategies. For instance, the catalytic asymmetric α-bromination of acid chlorides can produce optically active α-bromoesters with high enantioselectivity. nih.gov Similarly, methods for the catalytic enantioconvergent synthesis of acylated dialkyl carbinols have been developed, where a racemic alkyl halide is coupled with an olefin in the presence of a hydrosilane and a chiral catalyst. nih.gov The use of boronic esters derived from chiral diols has also proven effective in achieving highly diastereoselective reactions. researchgate.netacs.org

Regioselectivity:

Regioselectivity refers to the preference for reaction at one position over another. In the case of brominated esters, this can be relevant in both the formation of the bromoester and its subsequent reactions. For example, the Hell-Volhard-Zelinsky reaction can be used for the α-bromination of carboxylic acids, which can then be esterified. asianpubs.orgjove.com The regioselectivity of this reaction is a key feature. asianpubs.org More modern methods, such as the use of bromodimethylsulfonium bromide, allow for the mild and regioselective α-monobromination of β-keto esters. acs.org

In radical brominations of more complex esters, such as those with allylic units, the regioselectivity can be influenced by the reaction conditions and the structure of the substrate. rsc.org The subsequent nucleophilic displacement of the resulting allylic bromides can also exhibit regioselectivity, which is often explained by the principle of hard and soft acids and bases. rsc.org

The electrochemical bromination of esters has also demonstrated medium-dependent regioselectivity. wur.nlrsc.org For example, in the electrochemical bromination of methyl levulinate, the use of methanol (B129727) as a solvent favors bromination at the 5-position, while a mixture of acetonitrile (B52724) and water favors bromination at the 3-position. wur.nl

Ring Expansion and Cyclization Mechanistic Studies

Brominated esters can serve as precursors in ring-forming reactions, including cyclizations and ring expansions. The mechanisms of these transformations are of significant interest.

Cyclization Reactions:

Halogen-induced cyclizations are a powerful tool for the synthesis of heterocyclic compounds. nih.gov Electrophilic halogen sources can activate unsaturated moieties, leading to the formation of halonium intermediates. These intermediates are then attacked by internal nucleophiles (like the ester oxygen or a modified part of the butanoate chain) to form cyclic products. nih.gov

For example, the bromo-lactonization of cyclopropyl (B3062369) carboxylic acids demonstrates how a bromonium ion can induce cyclization. nih.gov While this compound does not have a readily available internal nucleophile for a simple cyclization, derivatives of it could be designed to undergo such reactions. Radical cyclizations are also possible, where a radical generated at the carbon bearing the bromine adds intramolecularly to a double or triple bond within the molecule.

Ring Expansion Reactions:

Ring expansion reactions involving brominated esters are less common but mechanistically intriguing. One potential pathway could involve the formation of a bridged intermediate or a rearrangement following the formation of a carbocation or radical. For instance, in the Reformatsky reaction, an α-halo ester reacts with a ketone or aldehyde in the presence of zinc to form a β-hydroxy ester. libretexts.org While not a ring expansion itself, the organozinc intermediate formed could potentially participate in intramolecular reactions leading to ring formation or expansion if the substrate is cyclic.

Mechanistic studies on the cyclization of diolefins in the bicyclo[3.3.1]nonane series upon bromination have shown that the reaction can proceed through a transannular cyclization to form adamantane (B196018) derivatives. researchgate.net This highlights how bromination can initiate complex skeletal rearrangements.

Derivatives and Structural Analogues of 2 Bromopropyl Butanoate: Synthesis and Academic Study

Variations in the Alkyl Bromide Moiety

Modifications to the alkyl bromide portion of the molecule offer a route to a diverse range of structural analogues, each with unique properties and reactivity. By altering the length and substitution of the bromoalkyl chain, researchers can fine-tune the characteristics of the resulting ester.

2-Bromoethyl Esters (e.g., 2-Bromoethyl Butanoate, 2-Bromoethyl 2-Methylbutanoate)

2-Bromoethyl esters are a class of compounds that have been synthesized and studied for their utility in organic reactions. For instance, 2-bromoethyl 2-methylbutanoate is a known compound available for research purposes. ambeed.com The synthesis of related structures, such as methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, has been achieved through the conjugate addition of 2-(2-bromoethyl)piperidine (B1277137) to methyl acrylate. semanticscholar.org This reaction, known as an aza-Michael reaction, provides a method for creating more complex molecules containing the 2-bromoethyl ester motif. semanticscholar.org

Another example from the broader category of bromoethyl esters is (2-Bromoethyl)benzene, which has been used in the synthesis of antimicrobial β-peptidomimetics. chemicalbook.com Its synthesis involves the anti-Markovnikov addition of hydrogen bromide to styrene. chemicalbook.com

3-Bromopropyl Esters (as found in phenytoin (B1677684) and indole (B1671886) derivatives)

The 3-bromopropyl ester moiety is a significant structural feature in several classes of compounds, notably derivatives of phenytoin and indole. In the field of medicinal chemistry, bromoalkyl derivatives of phenytoin have been synthesized and investigated for their potential biological activities. researchgate.netuj.edu.plresearchgate.netuj.edu.pl For example, methyl 2-(1-(3-bromopropyl)-5,5-diphenylhydantoin-3-yl) propionate (B1217596) and 1-(3-bromopropyl)-3-methyl-5,5-diphenylhydantoin are two such derivatives that have undergone in vitro studies. researchgate.netuj.edu.plresearchgate.netuj.edu.pl The synthesis of these compounds typically involves the alkylation of a phenytoin precursor. uj.edu.plresearchgate.net

Similarly, 3-bromopropyl groups have been incorporated into indole structures. The synthesis of N-1- and C-3-substituted indole derivatives, such as 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide, has been achieved by reacting indole derivatives with alkyl halides. researchgate.net The alkylation of indoline (B122111) with 1,3-dibromopropane (B121459) is a common method to introduce the 3-bromopropyl group.

4-Bromobutyl and Longer Chain Analogues

The synthesis of esters with longer bromoalkyl chains, such as 4-bromobutyl and beyond, has also been a subject of academic research. A notable method for preparing 4-bromobutyl esters involves the ring-opening of tetrahydrofuran (B95107). researchgate.netgrafiati.com This reaction can be catalyzed by zinc bromide and involves an acyloxyphosphonium bromide intermediate generated in situ, providing good to excellent yields under mild conditions. researchgate.net Another approach utilizes allylsamarium bromide as a catalyst for the same transformation. grafiati.com 4-Bromobutyl acetate, a key intermediate, can be synthesized by reacting tetrahydrofuran with magnesium bromide and acetic anhydride.

The synthesis of long-chain alkyl and alkenyl bromides in quantitative yields can be achieved by reacting methanesulfonates with anhydrous magnesium bromide in absolute ether. nih.gov Research into bromoalkyl esters of other complex molecules, such as acridine-9-carboxylic acid, has also been conducted. niscpr.res.in In this case, microwave-assisted synthesis has been shown to be an effective method. niscpr.res.in Studies on bromoalkyl derivatives of phenytoin have also included analogues with a 4-bromobutyl chain, such as 1-(4-bromobutyl)-3-methyl-5,5-diphenylhydantoin. researchgate.netuj.edu.plresearchgate.net

Modifications to the Butanoate Ester Component

Altering the carboxylic acid portion of the ester provides another avenue for creating structural diversity. This can involve changing the length of the carbon chain or introducing substituents onto the butanoate group itself.

Butyrate (B1204436), Propionate, and Other Carboxylic Acid Esters

The principles of synthesizing bromoalkyl esters are not limited to butanoates. A wide variety of carboxylic acids can be employed to create a diverse library of compounds. For instance, the synthesis of bromoalkyl esters of acridine-9-carboxylic acid has been successfully demonstrated using microwave irradiation. niscpr.res.inresearchgate.netniscpr.res.in This method is applicable to various dibromoalkanes, highlighting the versatility of the approach. niscpr.res.in

In the context of phenytoin derivatives, a propionate ester has been incorporated to yield methyl 2-(1-(3-bromopropyl)-2,4-dioxo-5,5-diphenylimidazolidin-3-yl)propanoate. researchgate.net The synthesis of various esters, including propionates and others, is a common strategy in medicinal chemistry to explore structure-activity relationships. The general synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry, often facilitated by acid catalysts or coupling agents. acs.org

Short-chain fatty acids like butyrate and propionate are also of interest in biological studies, though not directly in the context of bromoalkyl ester synthesis. nih.gov

Complex Functionalized Derivatives Incorporating the Bromopropyl Unit

The 3-bromopropyl group serves as a versatile reactive handle in organic synthesis, enabling the construction of more complex molecules. Its utility extends to the creation of derivatives featuring additional functional groups, such as amines, and the incorporation of the bromopropyl moiety into various heterocyclic systems. These derivatives are often synthesized as intermediates for creating larger, pharmacologically relevant structures or for studying the impact of the bromopropyl substituent on the properties of the parent molecule.

The synthesis of amine-functionalized bromopropyl esters showcases a common strategy where a hydroxyl group is converted into a more reactive leaving group, like bromide, to facilitate subsequent nucleophilic substitution. A key example is the synthesis of Methyl 4-[benzyl(3-bromopropyl)amino]butanoate. whiterose.ac.uk

Research Findings

In a multi-step synthesis aimed at creating precursors for ring expansion reactions, Methyl 4-[benzyl(3-hydroxypropyl)amino]butanoate was converted to its brominated analogue. whiterose.ac.uk The reaction, a standard Appel-type bromination, was performed by treating the starting alcohol with carbon tetrabromide and triphenylphosphine (B44618) in dichloromethane. whiterose.ac.uk This transformation was achieved by dissolving the alcohol and carbon tetrabromide in the solvent, cooling the mixture to 0 °C, and then adding triphenylphosphine portion-wise, followed by stirring for one hour as the reaction warmed to room temperature. whiterose.ac.uk

This synthetic approach highlights the role of the bromopropyl group as a key intermediate. The bromo-functionalized ester is designed for subsequent intramolecular reactions, where the amine nucleophile attacks the carbon bearing the bromine, leading to the formation of cyclic structures. whiterose.ac.uk

A related strategy involves the post-coordinative modification of metal complexes. For instance, a palladium(II) complex bearing a bromopropyl-functionalized indazolin-3-ylidene ligand was synthesized. acs.org This complex was then reacted with various secondary amines, which displaced the bromide in an SN2 reaction to yield a series of amine-functionalized complexes. acs.org This demonstrates the robust reactivity of the bromopropyl group for introducing diverse amine functionalities.

Table 1: Synthesis of Methyl 4-[benzyl(3-bromopropyl)amino]butanoate whiterose.ac.uk

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

The introduction of a bromopropyl substituent onto a heterocyclic core is a common method for creating intermediates used in the development of new therapeutic agents and other functional materials. The bromine atom provides a site for further chemical modification, allowing for the construction of diverse molecular libraries.

Research Findings

Academic studies have explored the synthesis of various heterocyclic systems incorporating the bromopropyl unit, including pyrimidines, triazoles, and benzimidazoles.

Pyrimidines: Novel 2-substituted alkylthiopyrimidin-4(3H)-ones have been synthesized for evaluation as potential antimicrobial agents. mdpi.comnih.gov In this research, 5-alkyl-6-(substituted benzyl)-2-thiouracils were reacted with N-(3-bromopropyl)phthalimide in the presence of potassium carbonate in dimethylformamide (DMF). mdpi.comnih.gov This reaction resulted in the S-alkylation of the thiouracil ring, yielding 2-[3-(N-phthalimido)propyl]-pyrimidines in moderate yields (62-64%). mdpi.comnih.gov These intermediates are crucial for accessing a range of aminoalkylthiopyrimidines with potential biological activity. nih.gov

Triazoles: Substituted 1,2,4-triazoles have been prepared through the alkylation of triazole-3-thiols. scispace.com For example, 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol was reacted with (3-bromopropyl)benzene (B42933) in isopropanol (B130326) with sodium hydroxide (B78521) to yield 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole. scispace.com In a different approach, 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole was synthesized as a by-product during an attempt to create a bridged bis-triazole ligand. iucr.org The synthesis involved reacting 1,3-dibromopropane in a solution of DMF and water. iucr.org The resulting compound's crystal structure was analyzed, revealing a dimeric arrangement stabilized by π–π interactions. iucr.org

Benzimidazoles: The synthesis of 1-(2-bromopropyl)-2-amino-3-carboxy(carbalkoxy)methylbenzimidazolium quaternary salts has been studied. researchgate.net These compounds were prepared by the addition of hydrogen bromide across the double bond of 1-allyl-2-amino-1H-benzimidazole derivatives. researchgate.net The resulting 1-(2-bromopropyl) derivatives were then used in thermolysis studies to investigate dehydrobromination reactions and the formation of fused imidazo[1,2-a]benzimidazole systems. researchgate.net

Table 2: Synthesis of Various Heterocyclic Compounds with Bromopropyl Substituents

| Heterocycle Class | Starting Materials | Reagents/Conditions | Product Example | Reference |

|---|---|---|---|---|

| Pyrimidines | 5-Alkyl-6-(substituted benzyl)-2-thiouracil, N-(3-bromopropyl)phthalimide | K2CO3, DMF | 2-[3-(N-Phthalimido)propyl]pyrimidine derivative | mdpi.comnih.gov |

| Triazoles | 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, (3-bromopropyl)benzene | NaOH, i-propanol | 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole | scispace.com |

| Triazoles | 1,3-dibromopropane | DMF/H2O | 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole | iucr.org |

| Benzimidazoles | 1-Allyl-2-amino-1H-benzimidazole derivative | Hydrogen Bromide (HBr) | 1-(2-Bromopropyl)-2-aminobenzimidazolium halide | researchgate.net |

Spectroscopic Characterization Methodologies for 2 Bromopropyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen and carbon atoms.

¹H NMR spectroscopy for 2-bromopropyl butanoate provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

The expected signals in the ¹H NMR spectrum of this compound are:

A triplet corresponding to the methyl protons (CH₃) of the butanoate group.

A sextet for the methylene (B1212753) protons (CH₂) adjacent to the methyl group in the butanoate chain.

A triplet for the methylene protons (CH₂) adjacent to the carbonyl group.

A multiplet (often a sextet or complex multiplet) for the methine proton (CH) bearing the bromine atom.

A doublet for the terminal methyl protons (CH₃) adjacent to the bromo-methine group.

The integration of these signals reveals the ratio of protons in each unique environment, which for this compound would correspond to a 3:2:2:1:3 ratio. docbrown.info The splitting patterns (e.g., triplet, sextet) arise from spin-spin coupling with neighboring protons and follow the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| CH₃ (butanoate) | 0.9 - 1.0 | Triplet | 3H |

| CH₂ (butanoate) | 1.6 - 1.8 | Sextet | 2H |

| CH₂-C=O | 2.2 - 2.4 | Triplet | 2H |

| CH-Br | 4.1 - 4.3 | Sextet/Multiplet | 1H |

| CH₃ (propyl) | 1.7 - 1.9 | Doublet | 3H |

Note: The exact chemical shifts can vary depending on the solvent used and the specific spectrometer frequency.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Unlike ¹H NMR, standard ¹³C NMR spectra are typically decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. libretexts.org

For this compound, distinct signals are expected for each of the seven carbon atoms:

The carbonyl carbon (C=O) of the ester group appears at a low field (downfield), typically in the range of 170-185 ppm. libretexts.org

The carbon atom bonded to the bromine (CH-Br) is also shifted downfield due to the electronegativity of the bromine atom.

The carbon atom of the ester's alkoxy group (CH-O) is found in the 60-80 ppm region.

The remaining aliphatic carbons (CH₂ and CH₃) appear at higher fields (upfield). libretexts.org

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~172 |

| CH-Br | ~45-55 |

| CH-O | ~70-75 |

| CH₂-C=O | ~35-40 |

| CH₂ (butanoate) | ~18-22 |

| CH₃ (propyl) | ~20-25 |

| CH₃ (butanoate) | ~13-15 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity within the butanoyl and the 2-bromopropyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the butanoyl and 2-bromopropyl moieties across the ester linkage.

For chiral molecules like this compound, which has a stereocenter at the carbon bearing the bromine atom, NMR can be used for stereochemical analysis. This often involves the use of chiral solvating agents or the formation of diastereomeric derivatives, which can then be distinguished by NMR due to their different chemical environments.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. docbrown.info

In the IR spectrum of this compound, the most prominent and diagnostic absorption bands would be:

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

Absorptions corresponding to C-O stretching vibrations of the ester group, which usually appear as two bands in the 1000-1300 cm⁻¹ region.

Several peaks in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aliphatic (sp³ hybridized) carbons.

A peak corresponding to the C-Br stretching vibration , which is expected to appear in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (ester) | Stretching | 1735 - 1750 | Strong |

| C-O (ester) | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com The sample is first vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For this compound, the mass spectrum would exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.info This results in the molecular ion peak (M⁺) and any bromine-containing fragment peaks appearing as a pair of signals (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. docbrown.infodocbrown.info

The fragmentation of this compound in the mass spectrometer would likely involve several key pathways:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen of the ester or the bromine atom.

McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Loss of the bromine atom: This would result in a fragment with a mass corresponding to the butyl-2-yl butanoate cation.

Cleavage of the ester bond: This can lead to the formation of a butanoyl cation or a 2-bromopropyl cation.

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 208/210 | [C₇H₁₃BrO₂]⁺ | Molecular ion (M⁺) |

| 121/123 | [C₃H₆Br]⁺ | Loss of the butanoate group |

| 71 | [C₄H₇O]⁺ | Butanoyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

The analysis of these fragments allows for the confirmation of the different structural components of this compound.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule and its fragments with high precision (typically to four or more decimal places), which allows for the determination of its elemental composition. docbrown.info

For this compound (C₇H₁₃BrO₂), HRMS can differentiate its molecular formula from other potential formulas that might have the same nominal mass. The high-resolution measurement of the molecular ion peak would confirm the presence and number of carbon, hydrogen, bromine, and oxygen atoms.

A key characteristic in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) that are two mass units apart and of almost equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. docbrown.info

In addition to confirming the molecular formula, HRMS aids in analyzing the fragmentation patterns to further corroborate the structure. The fragmentation of this compound would yield specific ions whose exact masses can be measured and assigned to particular structural fragments.

Key Theoretical HRMS Data for this compound

| Ion Type | Formula | Calculated Exact Mass (Da) | Note |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₇H₁₃⁷⁹BrO₂ | 208.0097 | Corresponds to the molecule with the ⁷⁹Br isotope. |

| Isotopic Ion [M+2]⁺ | C₇H₁₃⁸¹BrO₂ | 210.0076 | Corresponds to the molecule with the ⁸¹Br isotope. |

| Fragment | C₄H₇O | 71.0497 | Loss of the bromopropoxy group. |

This table is generated based on theoretical calculations and general fragmentation principles.

Other Spectroscopic and Diffraction Techniques for Structural Confirmation

While HRMS provides the elemental composition and connectivity information through fragmentation, other techniques are employed for absolute structural confirmation, particularly regarding stereochemistry and solid-state conformation.

Among these, single-crystal X-ray diffraction stands as the most powerful method for determining the precise three-dimensional structure of a compound. wikipedia.org This technique involves irradiating a crystalline form of the substance with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the exact spatial arrangement of every atom, as well as bond lengths and angles. wikipedia.orgutah.edu

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure. It would confirm the connectivity of the butanoate and the 2-bromopropyl groups and, if the compound is chiral, could determine its absolute configuration. X-ray crystallography is considered the gold standard for structural characterization, providing a level of detail that is unattainable with other spectroscopic methods. libretexts.org

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for initial structural elucidation, X-ray diffraction offers the ultimate confirmation of the atomic arrangement in the solid state. doi.orgtesisenred.net The combination of these methods provides a comprehensive characterization of the molecule. For instance, techniques like Electron Spin Resonance (ESR) are vital for studying radical species, which are intermediates in certain reactions, by providing information on their electronic structure. bbhegdecollege.com

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Studies of 2 Bromopropyl Butanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromopropyl butanoate, these calculations would typically be performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy. asianresassoc.org

The primary goal is to solve the electronic Schrödinger equation to determine the molecule's wavefunction, from which all other electronic properties can be derived. nih.gov Key areas of investigation would include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. asianresassoc.org For this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the oxygen and bromine atoms, while the LUMO would likely be centered on the antibonding C-Br bond.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. asianresassoc.org This would reveal electron-rich regions (negative potential), likely around the carbonyl oxygen, and electron-poor regions (positive potential), expected around the hydrogen atoms and the carbon attached to the bromine, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge delocalization and hyperconjugative interactions. asianresassoc.org For this molecule, it would quantify the stabilization energy from interactions between the lone pairs of the oxygens and the antibonding orbitals of adjacent bonds, which influences the molecule's conformational preferences and reactivity.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | +0.8 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 11.3 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| NBO Charge on C-Br Carbon | +0.15 e | Shows the electrophilic nature of the carbon atom bonded to bromine. |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and mapping their potential energy surfaces. For this compound, key reactions to model would be nucleophilic substitution (S_N1/S_N2) and elimination (E2), as the compound is a secondary bromoalkane.

The process involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states (TS) are optimized.

Frequency Calculations: These calculations confirm that reactants and products are true minima (zero imaginary frequencies) on the energy landscape and that a TS is a first-order saddle point (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. epa.gov

For an E2 elimination reaction with a strong base, calculations would model the concerted removal of a proton and the bromide ion. The transition state geometry would show the partial formation of the C=C double bond and the partial breaking of the C-H and C-Br bonds. For a S_N2 reaction , the model would show the backside attack of a nucleophile, leading to an inversion of stereochemistry at the chiral center. The energy barrier (activation energy) for each pathway can be calculated, allowing for predictions of reaction rates and selectivity under different conditions. epa.gov

| Parameter | S_N2 Pathway (with OH⁻) | E2 Pathway (with OH⁻) |

|---|---|---|

| Reactant Complex Energy | 0.0 kcal/mol | 0.0 kcal/mol |

| Transition State Energy (ΔE‡) | +22.5 kcal/mol | +20.1 kcal/mol |

| Product Complex Energy | -15.8 kcal/mol | -25.3 kcal/mol |

Prediction of Spectroscopic Parameters

Quantum chemistry software can predict various spectroscopic data, which is invaluable for identifying a compound and interpreting experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The computed values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to aid in structural assignment. Spin-spin coupling constants can also be computed to help interpret splitting patterns.

Infrared (IR) Spectroscopy: Harmonic frequency calculations produce a list of vibrational modes and their corresponding intensities. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for DFT) to correct for anharmonicity and other systematic errors. This allows for the assignment of major peaks in an experimental IR spectrum, such as the characteristic C=O stretch of the ester group (~1740 cm⁻¹) and the C-Br stretch (~600-700 cm⁻¹).

| Parameter | Spectroscopic Technique | Calculated Value (Illustrative) | Expected Experimental Value |

|---|---|---|---|

| C=O Stretch | IR Spectroscopy | 1775 cm⁻¹ (scaled) | ~1740 cm⁻¹ |

| C-Br Stretch | IR Spectroscopy | 650 cm⁻¹ (scaled) | ~600-700 cm⁻¹ |

| ¹³C Shift (C=O) | NMR Spectroscopy | 172.5 ppm | ~170 ppm |

| ¹³C Shift (CH-Br) | NMR Spectroscopy | 48.0 ppm | ~45-55 ppm |

Conformation Analysis and Stereochemical Predictions

This compound has multiple rotatable single bonds, leading to a complex conformational landscape. Computational conformational analysis is used to identify the most stable arrangements of the molecule. sfu.ca

The typical procedure involves a systematic scan of the potential energy surface by rotating key dihedral angles, such as the C-C-C-O and C-O-C-C angles of the butanoate chain and the C-C bond of the bromopropyl group. cwu.edu For each rotational step, the energy is calculated, generating a potential energy profile. The low-energy structures (conformational minima) are then fully optimized to find the most stable conformers.

The relative energies of these conformers, determined by a balance of steric hindrance and stabilizing electronic effects like hyperconjugation, dictate the predominant shape of the molecule at a given temperature. sfu.cacwu.edu For this compound, key conformers would differ in the relative orientation of the bulky bromine atom and the ester group. This analysis is crucial for understanding stereochemical outcomes in reactions, as the reactivity of a specific conformer can be significantly different from others.

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| Anti-1 | O=C-O-C: 178°; C-C-C-Br: 180° | 0.00 | 65.1% |

| Gauche-1 | O=C-O-C: 175°; C-C-C-Br: 65° | 0.85 | 14.2% |

| Gauche-2 | O=C-O-C: 70°; C-C-C-Br: 178° | 1.10 | 8.3% |

| Anti-2 | O=C-O-C: 72°; C-C-C-Br: 68° | 1.95 | 2.4% |

Applications of 2 Bromopropyl Butanoate in Advanced Organic Synthesis

As a Precursor in Diverse Cross-Coupling Reactions

Cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon bonds. 2-Bromopropyl butanoate, as a secondary alkyl electrophile, is a valuable participant in these transformations, particularly in nickel-catalyzed processes that have expanded the scope of traditional coupling methodologies.

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for forging C(sp²)–C(sp³) bonds without the need for pre-formed, often sensitive, organometallic nucleophiles. nih.gov This approach couples two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a nickel catalyst and a stoichiometric reductant. The significant advantage of this methodology is its high functional group tolerance. nih.govrsc.orgrsc.org

In this context, this compound can serve as the alkyl coupling partner. Research has demonstrated that nickel-catalyzed systems, often employing specialized ligands like spiro-bidentate-pyox, are highly effective for coupling aryl bromides with both primary and secondary alkyl bromides. nih.govrsc.org Crucially, these reactions are compatible with a wide array of functional groups, including the ester moiety present in this compound. rsc.orgrsc.orgnih.gov This tolerance allows for the direct synthesis of alkylated arenes bearing the butanoate ester group, providing a streamlined route to complex intermediates for pharmaceuticals and materials science. nih.gov The reaction circumvents the use of pregenerated organometallics, which might otherwise react with the ester carbonyl. nih.gov

| Aryl Electrophile (Ar-Br) | Alkyl Electrophile | Catalyst System | Product |

|---|---|---|---|

| 4-Bromobenzonitrile | This compound | NiBr₂ / Ligand | 4-(1-(Butoxycarbonyl)ethyl)benzonitrile |

| Methyl 4-bromobenzoate | This compound | NiBr₂ / Ligand | Methyl 4-(1-(butoxycarbonyl)ethyl)benzoate |

Applications in Organometallic Chemistry

Beyond its role in reductive cross-electrophile coupling, this compound is a relevant substrate in the broader field of organometallic chemistry. Its primary function is to act as an electrophilic source of a secondary alkyl group in reactions with various organometallic nucleophiles. libretexts.orglibretexts.org

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that readily react with alkyl halides. libretexts.orgmsu.edu However, the direct formation of a Grignard reagent from this compound is complicated by the presence of the ester, which can be attacked by the newly formed organometallic species. ucalgary.ca A more common and synthetically useful approach is the reaction of this compound with a pre-formed organometallic reagent, such as an organocuprate (Gilman reagent) or an organozinc compound. nih.gov These less reactive organometallics exhibit greater chemoselectivity, favoring substitution at the carbon-bromine bond over addition to the ester carbonyl, thereby enabling the clean formation of a new carbon-carbon bond.

Role as an Alkylating Agent in Complex Molecule Construction

As a classic alkyl halide, this compound is an effective alkylating agent. It serves as an electrophile, providing a 1-(butoxycarbonyl)ethyl moiety that can be transferred to a wide range of nucleophiles. This reaction is a fundamental tool for building molecular complexity by forming C-C, C-O, C-N, and C-S bonds.

The reaction typically proceeds via an S_N2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. The secondary nature of the halide means that reaction rates can be sensitive to steric hindrance in both the substrate and the nucleophile. Common nucleophiles used in these alkylation reactions include enolates, phenoxides, amines, and thiolates. This versatility makes this compound a useful building block for introducing a specific chiral or achiral side chain in the synthesis of larger, more complex target molecules.

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| Carbon Nucleophile (Enolate) | Lithium diisopropylamide (LDA) + Cyclohexanone | α-Alkylated Ketone |

| Oxygen Nucleophile (Alkoxide) | Sodium ethoxide | Ether |

| Nitrogen Nucleophile (Amine) | Piperidine | Tertiary Amine |

| Sulfur Nucleophile (Thiolate) | Sodium thiophenoxide | Thioether |

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they build complex molecules in a single operation without isolating intermediates, thus saving time, reagents, and reducing waste. wikipedia.org20.210.105 Multicomponent reactions (MCRs) are similar in efficiency, combining three or more starting materials in one pot to form a product that contains portions of all reactants. researchgate.net

While specific documented examples utilizing this compound in complex cascades are not prevalent, its bifunctional nature makes it a suitable candidate for such processes. For instance, a hypothetical cascade could be initiated by the alkylation of a substrate containing a secondary nucleophilic site. After the initial alkylation with this compound, the newly introduced ester group could participate in a subsequent intramolecular cyclization, such as a Dieckmann condensation or an amidation, to rapidly construct a cyclic scaffold.

In the realm of MCRs, alkyl halides are known participants. organic-chemistry.org this compound could function as the alkylating component in a three-component reaction, for example, reacting with an amine and an aldehyde or ketone in a variation of the Mannich reaction or other named MCRs to generate complex amino esters.

Mechanochemical Synthesis Applications

Mechanochemistry, the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, is a rapidly growing field of green chemistry that often reduces or eliminates the need for bulk solvents. rsc.org Recent studies have shown that a variety of organic transformations, including those involving alkyl halides, can be effectively carried out under mechanochemical conditions. nih.govresearchgate.net

Research has demonstrated the successful use of alkyl bromides in mechanochemical reactions such as magnesium-mediated Minisci C-H alkylations and the formation of Grignard reagents. nih.govresearchgate.net These solvent-free or liquid-assisted grinding (LAG) methods can lead to different reactivity and selectivity compared to solution-phase chemistry. beilstein-journals.org Given that alkyl bromides are competent substrates, this compound is a plausible candidate for mechanochemical transformations. researchgate.net Its application could offer a more sustainable route for alkylation or coupling reactions, minimizing solvent waste and potentially accelerating reaction rates through efficient mixing and activation of reagent surfaces. rsc.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Bromopropyl butanoate with high purity?

- Methodology : Utilize esterification reactions between 2-bromopropanol and butanoic acid under acid catalysis (e.g., sulfuric acid). Purification via fractional distillation or column chromatography is critical to isolate the product. Gas chromatography (GC) with a 5% phenylmethyl siloxane column (e.g., SLB-5MS) can validate purity, referencing retention indices from NIST databases .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Protocol : Store in airtight, light-resistant containers at 4°C to prevent bromine dissociation. Use nitrile gloves and lab coats to avoid skin contact, and work in a fume hood to minimize inhalation risks. OSHA guidelines recommend regular PPE inspections and decontamination protocols for spills .

Q. What analytical techniques are most effective for characterizing this compound?

- Techniques :

- GC-MS : Use a 30 m × 0.25 mm SLB-5MS column with helium carrier gas (1 mL/min). Compare fragmentation patterns to NIST reference spectra .

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm ester linkage and bromine positioning (δ ~1.3 ppm for CH₃ groups adjacent to Br) .

Advanced Research Questions

Q. How can kinetic modeling be applied to study the oxidation or degradation pathways of this compound?

- Approach : Develop a mechanism using software like CHEMKIN, incorporating radical-initiated oxidation steps. Validate with shock tube experiments measuring ignition delays. Cite methodologies from methyl butanoate combustion studies, adjusting for bromine’s electron-withdrawing effects .

Q. In metabolic studies, how does this compound interact with microbial butanoate metabolism pathways?

- Experimental Design :

Use Clostridium difficile or gut microbiota models to track butanoate assimilation via ¹³C-labeled this compound.

Perform qRT-PCR on genes like bdhB (butanoate dehydrogenase) and gctB (acyltransferase) to assess pathway modulation .

Compare ATP yields via TCA cycle flux analysis in cancer vs. normal cells, as butanoate derivatives may alter acetyl-CoA utilization .

Q. What statistical considerations are critical when analyzing experimental data involving this compound?

- Guidelines :

- Report means ± SEM with ≤3 significant figures, aligning with instrument precision (e.g., GC peak area integration).

- Use ANOVA or Student’s t-tests for group comparisons; define significance thresholds (p < 0.05) a priori to avoid Type I errors .

Q. How can researchers resolve contradictions in experimental data related to reactivity or metabolic impact?

- Strategy :

- Perform sensitivity analysis (e.g., Monte Carlo simulations) to identify variables (e.g., pH, temperature) causing discrepancies.

- Cross-validate using orthogonal methods (e.g., LC-MS vs. enzymatic assays for metabolite quantification) .

Q. What role does this compound play in modulating enzyme activity in purine or butanoate metabolism?

- Validation Workflow :

Use CRISPR-interference to knock down purL (purine biosynthesis) or bdhB in microbial consortia.

Measure metabolite shifts via GC-MS and correlate with this compound exposure.

Confirm binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.